N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a fluorophenyl group, and a benzopyran structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The benzopyran structure can be synthesized via a condensation reaction between a phenol and a β-ketoester, followed by cyclization. The final step involves coupling the thiazole and benzopyran intermediates under specific conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors can provide better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide: A compound with a similar fluorophenyl group but different overall structure and biological activity.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with distinct structural features and applications.
Uniqueness
N-{5-[(4-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE stands out due to its unique combination of a thiazole ring, a fluorophenyl group, and a benzopyran structure. This combination imparts specific chemical and biological properties that make it valuable for various research and industrial applications.
Properties
Molecular Formula |
C26H19FN2O3S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C26H19FN2O3S/c27-20-9-6-16(7-10-20)12-21-15-28-26(33-21)29-24(30)18-8-11-22-19(13-18)14-23(32-25(22)31)17-4-2-1-3-5-17/h1-11,13,15,23H,12,14H2,(H,28,29,30) |
InChI Key |
HGQCMQITCKMHNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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